1-[(3-Chlorophenyl)methoxy]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione
Overview
Description
1-[(3-Chlorophenyl)methoxy]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a methylphenyl group attached to an imidazolidine ring
Preparation Methods
The synthesis of 1-[(3-Chlorophenyl)methoxy]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the imidazolidine ring, followed by the introduction of the chlorophenyl, methoxy, and methylphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and methylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)methoxy]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for substitution include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-Chlorophenyl)methoxy]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methoxy]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[(3-Chlorophenyl)methoxy]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-[(3-Chlorophenyl)methoxy]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.
1-[(4-Chlorophenyl)methoxy]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione: This compound has the chlorophenyl group attached at a different position.
1-[(3-Chlorophenyl)methoxy]-3-[(3-ethylphenyl)methyl]imidazolidine-2,4,5-trione: This compound has an ethyl group instead of a methyl group on the phenyl ring. The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-12-4-2-5-13(8-12)10-20-16(22)17(23)21(18(20)24)25-11-14-6-3-7-15(19)9-14/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPYAXFVFAUJKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C(=O)N(C2=O)OCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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